molecular formula C17H13Cl4N3O3 B2726628 3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide CAS No. 1390080-44-0

3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide

Cat. No. B2726628
CAS RN: 1390080-44-0
M. Wt: 449.11
InChI Key: APFCXKKXQGVLNB-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide , often referred to as TCCP , is a synthetic compound with a complex structure. It belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities. The indole nucleus provides the scaffold for various pharmacologically active molecules, making it an essential heterocyclic system in drug discovery .


Synthesis Analysis

The synthesis of TCCP involves intricate steps, including chlorination and carbonylation reactions. Researchers have explored different synthetic routes to obtain this compound. One approach involves the chlorination of a pyridine precursor, followed by the introduction of a morpholine-4-carbonyl group. The final step includes the formation of the carboxamide moiety. Detailed studies on the synthetic pathway, reaction conditions, and yields are essential for optimizing the synthesis of TCCP .


Molecular Structure Analysis

TCCP’s molecular structure consists of a tetrachlorinated pyridine ring fused with an indole-like phenyl group. The morpholine-4-carbonyl substituent is attached to the phenyl ring. The presence of chlorines and the carbonyl group significantly influences its chemical properties and biological interactions. High-resolution spectroscopic techniques (such as NMR and X-ray crystallography) provide insights into its precise structure .


Chemical Reactions Analysis

TCCP participates in various chemical reactions due to its functional groups. These reactions include electrophilic substitutions, nucleophilic additions, and transformations of the carbonyl group. Investigating its reactivity with different reagents and conditions can reveal potential derivatization pathways for drug development .

Mechanism of Action

TCCP’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, modulating biological processes. Computational studies, receptor binding assays, and cell-based experiments are necessary to elucidate its mode of action. Understanding its target proteins and pathways will guide further investigations .

properties

IUPAC Name

3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl4N3O3/c18-11-12(19)14(23-15(21)13(11)20)16(25)22-10-4-2-1-3-9(10)17(26)24-5-7-27-8-6-24/h1-4H,5-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFCXKKXQGVLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide

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